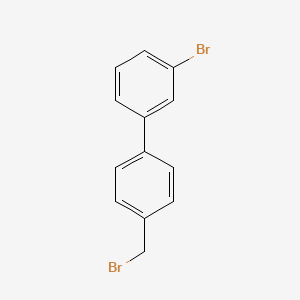![molecular formula C10H6S B12954287 5-Ethynylbenzo[b]thiophene](/img/structure/B12954287.png)
5-Ethynylbenzo[b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynylbenzo[b]thiophene is an organic compound with the molecular formula C10H6S It is a derivative of benzothiophene, characterized by the presence of an ethynyl group at the 5-position of the benzothiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylbenzo[b]thiophene can be achieved through several methods. One common approach involves the reaction of benzothiophene with ethynylating agents under specific conditions. For instance, the reaction of benzothiophene with ethynylmagnesium bromide in the presence of a palladium catalyst can yield this compound . Another method involves the use of alkynyl sulfides and aryne intermediates to form the benzothiophene skeleton .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethynylbenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylbenzo[b]thiophene.
Substitution: Halogenated benzothiophenes.
Wissenschaftliche Forschungsanwendungen
5-Ethynylbenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-Ethynylbenzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
5-Ethylbenzo[b]thiophene: Similar structure but with an ethyl group instead of an ethynyl group.
3-Ethynylbenzo[b]thiophene: Ethynyl group at the 3-position instead of the 5-position.
Benzothiophene: The parent compound without any substituents.
Uniqueness: 5-Ethynylbenzo[b]thiophene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The ethynyl group can participate in various reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H6S |
|---|---|
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
5-ethynyl-1-benzothiophene |
InChI |
InChI=1S/C10H6S/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-7H |
InChI-Schlüssel |
WRAABNJSSJCLPD-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC2=C(C=C1)SC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B12954219.png)
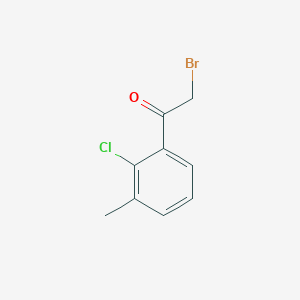
![6-Bromo-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B12954229.png)
![methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate](/img/structure/B12954245.png)
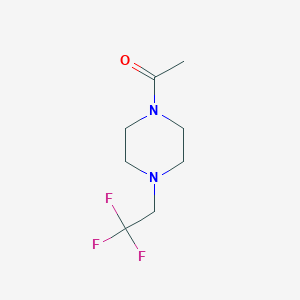
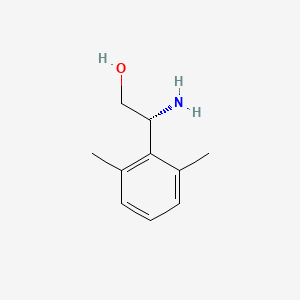
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12954254.png)
![Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12954258.png)
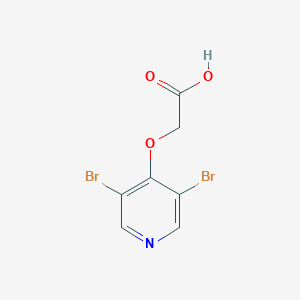
![1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B12954268.png)
